molecular formula C9H16N2O B1428497 1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone CAS No. 1147422-10-3

1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone

Cat. No. B1428497
M. Wt: 168.24 g/mol
InChI Key: RJBGDSXUIAWZNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone” is a laboratory chemical used for scientific research and development . Its IUPAC name is 7-acetyl-2,7-diazaspiro[3.5]nonane .


Molecular Structure Analysis

The molecular formula of “1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone” is C9H16N2O . The InChI code is 1S/C9H16N2O/c1-8(12)11-4-2-9(3-5-11)6-10-7-9/h10H,2-7H2,1H3 .


Physical And Chemical Properties Analysis

The molecular weight of “1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone” is 168.24 . It should be stored in a refrigerator .

Scientific Research Applications

Subheading Bioactivation and Structural Intervention

Research investigated the bioactivation potential of ghrelin receptor inverse agonists, focusing on compounds containing 2,7-diazaspiro[3.5]nonan-7-yl in their structure. These studies revealed the formation of reactive species through oxidative metabolism, leading to the creation of glutathione conjugates. Through mass spectral fragmentation and NMR analysis, researchers identified the reactive sites and proposed mechanisms for their formation. Structural modifications, such as replacing the thiazole ring with a 1,2,4-thiadiazole group, effectively reduced bioactivation liability while retaining pharmacological properties (Kalgutkar et al., 2013).

Metabolite Synthesis and Characterization

Subheading Discovery and Synthesis of Major Metabolite PF-6870961

The synthesis and characterization of PF-6870961, a major hydroxy metabolite of the ghrelin receptor inverse agonist PF-5190457, were meticulously carried out. The study provided insights into the biotransformation pathways of PF-5190457 and allowed for the deeper evaluation of PF-6870961's in vitro and in vivo properties, illuminating its potential in pharmacological research (Sulima et al., 2021).

Antitubercular Agents Development

Subheading New Benzothiazinone Derivatives as Antitubercular Agents

A series of new benzothiazinone derivatives containing a symmetric 2-benzyl-2,7-diazaspiro[3.5]nonane moiety were designed, synthesized, and tested for their antitubercular properties. These compounds demonstrated excellent in vitro activity against both drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains, with some showing significant efficacy in an acute mouse model of TB (Wang et al., 2020).

Synthesis Methodology Improvement

Subheading Advancements in Synthesis Techniques

The synthesis of Diazaspiro[4.4]nonane was improved by employing malononitrile as the starting material through a series of nucleophilic displacement, hydrolytic cyclization, and carbonyl reduction. The modified method offered higher efficiency and better yield, contributing significantly to the field of synthetic chemistry (Ji Zhiqin, 2004).

Safety And Hazards

The compound is used for scientific research and development only . It should not be released into the environment . In case of contact with skin or eyes, or if inhaled, it’s recommended to seek medical attention .

Future Directions

The compound has shown promising results in the treatment of solid tumors . Further optimization led to the identification of a potent compound with high metabolic stabilities in human and mouse liver microsomes . This compound showed a dose-dependent antitumor effect on subcutaneous administration in an NCI-H1373 xenograft mouse model .

properties

IUPAC Name

1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-8(12)11-4-2-9(3-5-11)6-10-7-9/h10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBGDSXUIAWZNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(CC1)CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone

Synthesis routes and methods

Procedure details

To a solution of 2,7-diaza-spiro[3.5]nonane-2-carboxylic acid tert-butyl ester (70 mg, 0.309 mmol) in DCM (3 mL) were added acetyl chloride (32 μL, 0.450 mmol) and triethylamine (54 μL, 0.526 mmol). The resulting mixture was stirred at RT for 2 h. The reaction mixture was loaded onto an Isolute® SCX-2 cartridge, and washed with MeOH then eluted with 2 M NH3 in MeOH to give 7-acetyl-2,7-diaza-spiro[3.5]nonane-2-carboxylic acid tert-butyl ester. To a solution of 7-acetyl-2,7-diaza-spiro[3.5]nonane-2-carboxylic acid tert-butyl ester in DCM (3 mL) was added TFA (1 mL) and the resulting mixture was stirred at RT for 1 h. The reaction mixture was loaded onto an Isolute® SCX-2 cartridge, washed with MeOH then eluted with 2 M NH3 in MeOH to give the title compound as a colourless oil (41 mg, 79%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.